![molecular formula C10H11N5O2 B2490607 methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921166-84-9](/img/structure/B2490607.png)
methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have not been found in nature . This heteroaromatic system contains the maximum number of nitrogen atoms, which is the reason why tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants .
Synthesis Analysis
The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazole shows melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Scientific Research Applications
Organic Synthesis
Tetrazoles and their derivatives, including the compound , are often used as intermediates in organic synthesis . They can participate in various reactions, such as the Diels–Alder reaction, which is a method for synthesizing six-membered rings .
Medicinal Chemistry
Tetrazole-based compounds have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . They have also been used in the development of drugs for c-Met inhibition .
Biological Activity
Tetrazole derivatives have shown GABA A allosteric modulating activity . This suggests potential applications in the development of drugs for neurological disorders.
Fluorescent Probes
Tetrazole-fused compounds have been used as fluorescent probes . This could be useful in various fields, including biological imaging and diagnostics.
Polymer Chemistry
Compounds containing tetrazole nuclei have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy.
Corrosion Inhibitors
Tetrazole derivatives have been used as effective inhibitors of aluminum corrosion . This suggests potential applications in the field of materials science.
Agrochemicals
Tetrazole derivatives are considered as privileged scaffolds in diverse biologically active compounds viz., as fungicides .
Antifungal and Antibacterial Agents
Tetrazole derivatives have shown antifungal and antibacterial properties . This suggests potential applications in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as methyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a compound that has been synthesized for its potential biological applications Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The tetrazole moiety in the compound is known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for n-glucuronidation .
Pharmacokinetics
The tetrazole moiety in the compound is known to be more soluble in lipids than carboxylic acids, which suggests that it may have good bioavailability due to its ability to penetrate cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .
Safety and Hazards
Tetrazoles are known to be highly reactive and can be hazardous. They can decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, or heat, and can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Future Directions
Tetrazoles have a wide range of applications in various fields such as medicinal chemistry, agriculture, photography, and photoimaging . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . In the future, more research could be conducted to explore the potential uses of tetrazoles in these and other fields.
properties
IUPAC Name |
methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRAXVDFNWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate |
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